molecular formula C9H15ClO2 B173005 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone CAS No. 196875-76-0

2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone

Cat. No. B173005
M. Wt: 190.67 g/mol
InChI Key: QFRJYOQSODJUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone, also known as Chlorzoxazone, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound is a member of the oxazolidinone class of compounds and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.

Mechanism Of Action

The exact mechanism of action of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is not fully understood, but it is thought to work by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells. This results in a decrease in muscle contraction and a subsequent relaxation of the affected muscle.

Biochemical And Physiological Effects

2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been found to have a range of interesting biochemical and physiological effects. Studies have shown that this compound has a potent anti-inflammatory effect, making it a potentially useful treatment for conditions such as arthritis and other inflammatory disorders. Additionally, 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been found to have a mild analgesic effect, making it a potentially useful treatment for pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is its potent muscle relaxant effect. This makes it a useful tool for studying the physiology of muscle contraction and relaxation. Additionally, 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has a relatively low toxicity profile, making it a safe compound to work with in the laboratory. However, one of the limitations of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee. One area of interest is the potential use of this compound in the treatment of spasticity and related conditions. Additionally, there is growing interest in the use of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee as an anti-inflammatory and analgesic agent. Finally, there is potential for further research into the mechanism of action of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee, which could lead to the development of more effective treatments for a range of medical conditions.

Synthesis Methods

The synthesis of 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone is a multi-step process that involves the reaction of several different reagents. One of the most commonly used methods for synthesizing this compound is the reaction of 5-methylcyclohexanone with chlorinating reagents such as thionyl chloride or phosphorus pentachloride. The resulting product is then reacted with sodium hydroxide to produce 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee.

Scientific Research Applications

2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has been extensively studied for its potential applications in the treatment of various medical conditions. One of the most promising applications of this compound is in the treatment of muscle spasms and related disorders. Studies have shown that 2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanonee has a potent muscle relaxant effect, making it a potentially useful treatment for conditions such as spasticity and muscle spasm.

properties

CAS RN

196875-76-0

Product Name

2-Chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

2-chloro-1-(2-hydroxy-5-methylcyclohexyl)ethanone

InChI

InChI=1S/C9H15ClO2/c1-6-2-3-8(11)7(4-6)9(12)5-10/h6-8,11H,2-5H2,1H3

InChI Key

QFRJYOQSODJUAT-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)C(=O)CCl)O

Canonical SMILES

CC1CCC(C(C1)C(=O)CCl)O

synonyms

Ethanone, 2-chloro-1-(2-hydroxy-5-methylcyclohexyl)- (9CI)

Origin of Product

United States

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